Methyl 3-(ethylamino)butanoate Methyl 3-(ethylamino)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18194825
InChI: InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol

Methyl 3-(ethylamino)butanoate

CAS No.:

Cat. No.: VC18194825

Molecular Formula: C7H15NO2

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(ethylamino)butanoate -

Specification

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
IUPAC Name methyl 3-(ethylamino)butanoate
Standard InChI InChI=1S/C7H15NO2/c1-4-8-6(2)5-7(9)10-3/h6,8H,4-5H2,1-3H3
Standard InChI Key WFITUCSMIUVQDS-UHFFFAOYSA-N
Canonical SMILES CCNC(C)CC(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 3-(ethylamino)butanoate (C₇H₁₅NO₂) has a molecular weight of 145.20 g/mol . Its IUPAC name is methyl 3-(ethylamino)butanoate, reflecting the ethylamino group at the third carbon of the butanoic acid chain, esterified with methanol. The compound’s canonical SMILES is CCNC(C)CC(=O)OC, and its InChI key is WFITUCSMIUVQDS-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
Boiling PointNot explicitly reported-
DensityNot explicitly reported-
SolubilityLow in water; organic solvents

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting the acid chloride derivative of 3-(ethylamino)butanoic acid with methanol in the presence of a base (e.g., pyridine) to facilitate esterification. Alternative methods may employ transesterification or enzymatic catalysis, though these are less documented.

Industrial-Scale Manufacturing

Industrial production often utilizes continuous esterification processes with acid catalysts (e.g., sulfuric acid) to enhance reaction efficiency. Optimization of temperature (typically 60–80°C) and stoichiometric ratios ensures high yields (>80%) . Recent advances focus on greener catalysts, such as immobilized lipases, to reduce environmental impact .

Chemical Reactivity and Derivatives

Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the ester undergoes hydrolysis to yield 3-(ethylamino)butanoic acid and methanol :

C₇H₁₅NO₂ + H₂OC₅H₁₁NO₂ (acid) + CH₃OH\text{C₇H₁₅NO₂ + H₂O} \rightarrow \text{C₅H₁₁NO₂ (acid) + CH₃OH}

This reaction is critical in drug delivery systems where controlled release of active molecules is required .

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts the ester to 3-(ethylamino)butanol, a precursor for polyamide synthesis :

C₇H₁₅NO₂ + LiAlH₄C₅H₁₃NO + LiAlO₂ + H₂O\text{C₇H₁₅NO₂ + LiAlH₄} \rightarrow \text{C₅H₁₃NO + LiAlO₂ + H₂O}

Substitution Reactions

The ethylamino group participates in nucleophilic substitutions. For instance, reaction with thiols or amines yields thioesters or secondary amines, respectively . Such derivatives are explored in polymer chemistry and pharmaceutical intermediates .

Applications in Scientific Research

Organic Synthesis

Methyl 3-(ethylamino)butanoate serves as a key intermediate in synthesizing complex molecules, including beta-amino alcohols and heterocyclic compounds . Its ethylamino group enhances reactivity in Michael additions and Mannich reactions .

Biological Studies

The compound is utilized in enzyme kinetics studies, particularly with esterases, due to its susceptibility to hydrolysis . Researchers have also investigated its role in modulating neurotransmitter activity, though results remain preliminary .

Industrial Uses

CompoundHazard StatementsSource
Ethyl 3-methyl-3-(methylamino)butanoate HClH315, H319, H335

Comparison with Structural Analogs

Ethyl 3-(Ethylamino)butanoate

This analog (C₈H₁₇NO₂, MW 159.23 g/mol) exhibits higher lipophilicity due to the ethyl ester group, enhancing its utility in lipid-based drug formulations .

Methyl 3-(Methylamino)butanoate

With a methylamino group (C₇H₁₅NO₂, MW 145.20 g/mol), this compound shows faster hydrolysis rates but reduced thermal stability .

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